molecular formula C23H27FN4O4 B2815329 N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 1234890-68-6

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2815329
CAS No.: 1234890-68-6
M. Wt: 442.491
InChI Key: HEXIEVWZKXBRAQ-UHFFFAOYSA-N
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Description

N1-((1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is an oxalamide derivative characterized by a piperidine core substituted with a 4-fluorophenyl carbamoyl group and a 4-methoxybenzyl moiety. This compound belongs to a class of molecules designed for targeted biological interactions, leveraging structural features such as fluorine and methoxy substituents to modulate electronic properties, solubility, and binding affinity.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-32-20-8-2-16(3-9-20)14-25-21(29)22(30)26-15-17-10-12-28(13-11-17)23(31)27-19-6-4-18(24)5-7-19/h2-9,17H,10-15H2,1H3,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXIEVWZKXBRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-fluoroaniline as a starting material.

    Carbamoylation: The piperidine intermediate is then reacted with a carbamoyl chloride derivative to form the carbamoyl piperidine.

    Oxalamide Formation: Finally, the carbamoyl piperidine is coupled with 4-methoxybenzyl oxalyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and physicochemical differences between the target compound and related oxalamide derivatives:

Compound Name/ID Molecular Formula Substituents (R1/R2) Molecular Weight (g/mol) Biological Activity/Notes
Target Compound Likely C23H26FN3O5 R1: 1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl methyl; R2: 4-methoxybenzyl ~443.18 (calculated) Undisclosed in provided evidence
Compound C22H24ClFN4O3 R1: 1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl methyl; R2: 2-chlorobenzyl 446.91 Structural isomer; chloro vs. methoxy substituent
Compound 13 C20H25ClN4O4S R1: Acetylpiperidin-2-yl-thiazolylmethyl; R2: 4-chlorophenyl 478.14 (calc) HIV entry inhibitor (IC50 = 3.2 µM)
Compound 19 C18H18BrN2O3 R1: 2-Bromophenyl; R2: 4-methoxyphenethyl 376.9 [M+H]+ Antimicrobial activity (target: SCD1 enzyme)
Compound 2225 C19H21N3O4 R1: 2,3-Dimethoxybenzyl; R2: 2-(pyridin-2-yl)ethyl 355.39 Flavoring agent; studied for pharmacokinetics

Key Observations :

  • Piperidine vs. Thiazole Cores : compounds employ thiazole rings, which may improve antiviral activity via hydrophobic interactions, whereas the target’s piperidine core could favor binding to enzymes or receptors requiring rigid scaffolds .
  • Activity Trends : Methoxy-substituted derivatives (e.g., , Compound 19) show moderate antimicrobial activity, suggesting the target compound’s 4-methoxy group may confer similar properties .
Pharmacological and Biochemical Comparisons
  • Antiviral Potential: compounds (e.g., 13–15) inhibit HIV entry (IC50 = 1.7–3.2 µM), attributed to thiazole and chlorophenyl motifs. The target compound lacks these groups but retains a piperidine-carbamoyl scaffold, which may enable analogous mechanisms .
  • Antimicrobial Activity : oxalamides with methoxyphenethyl groups (e.g., 19–23) target stearoyl-CoA desaturase (SCD1), a key enzyme in bacterial lipid biosynthesis. The target’s 4-methoxybenzyl group could similarly disrupt microbial membranes .
  • Metabolism : highlights that oxalamides with pyridyl or methoxybenzyl groups undergo rapid hepatic clearance, suggesting the target compound may require structural optimization for improved bioavailability .
Physicochemical Properties
  • Solubility : The methoxy substituent in R2 improves hydrophilicity relative to halogenated derivatives (e.g., ’s chloro group), as evidenced by higher HPLC purity in similar compounds (e.g., 93–95% in ) .

Biological Activity

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure, including a piperidine ring and functional groups that suggest significant interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H23FN4O5C_{22}H_{23}FN_{4}O_{5}, with a molecular weight of approximately 406.458 g/mol. The structural components include:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Methoxybenzyl group : Potentially involved in hydrogen bonding and hydrophobic interactions.

Research indicates that this compound may act as a Bruton's tyrosine kinase (BTK) inhibitor , which is pivotal in B-cell signaling pathways. BTK plays a crucial role in the proliferation and survival of B-cells, making it a target for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and multiple myeloma.

Therapeutic Applications

The inhibition of BTK by this compound suggests its potential as a therapeutic agent in:

  • Cancer Treatment : Particularly in hematological malignancies.
  • Autoimmune Disorders : By modulating B-cell activity, it may help in conditions like rheumatoid arthritis or lupus.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N1-(2-fluorophenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamideC20H22F2N2O3Different phenyl group; potential therapeutic uses
N1-(5-chloropyridin-2-yil)-N2-(4-(dimethylamino)carbonyl)-cyclohexaneC17H20ClN3OInvolves chloropyridine moiety; anti-clotting properties
N1-(5-chloropyridin-2-yil)-N2-(3-(dimethylamino)-phenyl)oxamideC19H21ClN2OExplored for anti-inflammatory effects

This table illustrates how the unique combination of functional groups in this compound enhances its biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the compound's interactions with specific molecular targets. For instance, investigations into its effects on BTK activity have shown promising results, indicating that it can effectively inhibit cell proliferation in B-cell lines. Further research is needed to elucidate the precise mechanisms and pathways involved.

Q & A

Q. What statistical approaches are essential for analyzing dose-response and toxicity data?

  • Answer: Nonlinear regression (GraphPad Prism) for IC₅₀/EC₅₀ calculations. ANOVA with post-hoc tests (Tukey’s) compares treatment groups. Toxicity data (e.g., LD₅₀) requires probit analysis. Report 95% confidence intervals and effect sizes .

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